4-Cyano-2-methoxy-6-[(phenylcarbonyl)amino]phenyl benzoate
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Overview
Description
2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and agriculture, due to their versatile chemical properties . This compound is particularly interesting due to its unique structure, which includes benzoylamino, cyano, and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction . Additionally, continuous-flow synthesis methods are being explored to further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of polymers and as a stabilizer in plastic manufacturing.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar in structure but with a methoxy group instead of a cyano group.
Benzonatate: Shares the benzoylamino group but differs in its overall structure and application.
Uniqueness
2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2-benzamido-4-cyano-6-methoxyphenyl) benzoate |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-13-15(14-23)12-18(24-21(25)16-8-4-2-5-9-16)20(19)28-22(26)17-10-6-3-7-11-17/h2-13H,1H3,(H,24,25) |
InChI Key |
HGEQREUZHLVIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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